Home > Products > Screening Compounds P114 > 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-4579409
CAS Number:
Molecular Formula: C19H20F3N5
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one

    • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. The target compound differentiates itself through the specific substitutions at the 2, 3, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidine scaffold. []

    4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one

    • Compound Description: This compound, derived from the parent 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, exhibits notable anti-inflammatory activity and possesses a more favorable therapeutic index compared to established drugs like phenylbutazone and indomethacin. []
    • Relevance: This compound, like the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. They are structurally differentiated by their specific substitutions at various positions around the core scaffold. []

    N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    • Compound Description: TAK-915 is a clinical candidate and a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). The research focuses on identifying structurally distinct PDE2A inhibitors as potential treatments for cognitive impairment. []
    • Relevance: Although TAK-915 differs significantly in its core structure from the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both are involved in the modulation of significant intracellular signaling pathways, highlighting their relevance in medicinal chemistry. []

    N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    • Compound Description: Compound 20 emerged as a potent and selective PDE2A inhibitor. In preclinical studies, it demonstrated the ability to increase cyclic guanosine monophosphate (cGMP) levels in the rat brain, suggesting its potential in enhancing cognitive performance. []
    • Relevance: This compound exhibits a direct structural relationship with the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, sharing the pyrazolo[1,5-a]pyrimidine core. Both compounds contain a trifluoromethoxyphenyl moiety, though their positioning and overall substitution patterns differ. []

    5-(2-phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine (FR180204)

    • Compound Description: FR180204 acts as a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). This kinase inhibitor has been investigated for its ability to influence vascular smooth muscle contraction, providing insights into cellular signaling pathways relevant to vascular function. []
    • Relevance: While FR180204 is not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both share a common structural motif: a pyrazolo[1,5-a]pyridine system. This shared motif, albeit connected to different heterocyclic systems, suggests a potential point of inspiration for the design and development of compounds targeting distinct biological pathways. []

    [3H]-MRE 3008-F20 (5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

    • Compound Description: [3H]-MRE 3008-F20 stands out as the first antagonist radioligand with high affinity and selectivity for the human A3 adenosine receptor. This compound has significantly advanced the study of A3 adenosine receptors. []
    • Relevance: While [3H]-MRE 3008-F20 is not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both compounds contain a pyrazole ring fused with other heterocycles, showcasing the versatility of pyrazole-based structures in medicinal chemistry for targeting diverse biological targets. []

    3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

    • Compound Description: MRS 1523 acts as a selective adenosine A3 antagonist. This compound has demonstrated neuroprotective properties. []
    • Relevance: While MRS 1523 is not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both compounds contain a pyrazole ring fused with other heterocycles, showcasing the versatility of pyrazole-based structures in medicinal chemistry for targeting diverse biological targets. []

    N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo [1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

    • Compound Description: MRS 1220 functions as a selective adenosine A3 antagonist, known for its potential in protecting against ischemia-induced neuronal damage. []
    • Relevance: While MRS 1220 is not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both compounds contain a pyrazole ring fused with other heterocycles, showcasing the versatility of pyrazole-based structures in medicinal chemistry for targeting diverse biological targets. []

    N-(2-methoxyphenyl)-N’-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

    • Compound Description: VUF 5574 acts as a selective A3 adenosine receptor antagonist and has shown promising results in protecting against neuronal damage caused by oxygen and glucose deprivation. []
    • Relevance: While VUF 5574 is not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both compounds contain a pyrazole ring fused with other heterocycles, showcasing the versatility of pyrazole-based structures in medicinal chemistry for targeting diverse biological targets. []

    5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    • Compound Description: This compound exhibits selective adenosine A3 receptor antagonist activity and has demonstrated protective effects in models of cerebral ischemia. []
    • Relevance: While this compound is not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both compounds contain a pyrazole ring fused with other heterocycles, showcasing the versatility of pyrazole-based structures in medicinal chemistry for targeting diverse biological targets. []

    2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

    • Compound Description: CGS 20625 serves as a positive allosteric modulator of GABAA receptors, particularly those containing α1, β2, and γ1 subunits. It demonstrates subtype selectivity, showing greater efficacy on α1β2γ2S receptors compared to α1β2γ1 receptors. [, ]
    • Relevance: While CGS 20625 is not structurally analogous to the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both highlight the significance of specific subunit interactions in GABAA receptor pharmacology and their potential as therapeutic targets. [, ]

    2-(4-chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896)

    • Compound Description: CGS 9896 acts as a potent and selective positive allosteric modulator of GABAA receptors, particularly those incorporating the γ1 subunit. [, ]
    • Relevance: Though not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both CGS 9896 and the target compound engage with specific receptor subtypes. CGS 9896's interaction with GABAA receptors containing the γ1 subunit underscores the role of subunit composition in mediating the pharmacological effects of these compounds. [, ]

    5-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-3-methyl-[1,2,4]-oxadiazole (Ru 33203)

    • Compound Description: This compound is known to modulate the activity of specific GABAA receptor subtypes, although it does not significantly affect α1β2γ1 receptors. [, ]
    • Relevance: Despite not being a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, Ru 33203's interaction with GABAA receptors highlights the importance of understanding subtype-specific pharmacology, particularly for developing targeted therapies. [, ]

    2-phenyl-4-(3-ethyl-piperidinyl)-quinoline (PK 9084)

    • Compound Description: PK 9084 is recognized for its modulatory effects on GABAA receptors. [, ]
    • Relevance: Though not structurally analogous to the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both PK 9084 and the target compound highlight the relevance of GABAA receptor modulation in pharmacological research, particularly for addressing neurological disorders. [, ]
    • Compound Description: This compound exhibits modulatory effects on specific GABAA receptor subtypes, contributing to our understanding of GABAA receptor pharmacology. [, ]
    • Relevance: While not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the interaction of l-655,708 with GABAA receptors underscores the complexity of these receptors and their potential as therapeutic targets. [, ]

    2-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-4-methyl-thiazole (Ru 33356)

    • Compound Description: Ru 33356 is known for its modulatory actions on GABAA receptors. [, ]
    • Relevance: Though not structurally analogous to the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both compounds fall under the umbrella of compounds interacting with GABAA receptors, emphasizing the importance of this receptor family in pharmacological research. [, ]

    6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)phenylmethanone (Ru 32698)

    • Compound Description: This compound modulates the activity of certain GABAA receptor subtypes, highlighting the diversity in pharmacological profiles within this receptor family. [, ]
    • Relevance: Although not structurally analogous to the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the interaction of Ru 32698 with GABAA receptors underscores the complexities of receptor subtype selectivity. [, ]

    2-phenyl-4-(4-ethyl-piperidinyl)-quinoline (PK 8165)

    • Compound Description: PK 8165 is known to interact with GABAA receptors and modulate their activity. [, ]
    • Relevance: While not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both PK 8165 and the target compound fall within the category of compounds targeting GABAA receptors, indicating the significance of these receptors as pharmacological targets. [, ]

    4-anilinopyrimidines

    • Compound Description: This class of compounds demonstrates high binding affinity for corticotropin-releasing factor receptor-1 (CRF(1)). []
    • Relevance: Although not structurally analogous to the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the development of 4-anilinopyrimidines as CRF(1) antagonists exemplifies a classic structure-activity relationship (SAR) approach in medicinal chemistry. Similar strategies might have been employed to explore and optimize the target compound's structure for its intended biological activity. []

    Aryltriazoles

    • Compound Description: These compounds, designed based on the high binding affinity observed in 4-anilinopyrimidines, were developed as potent antagonists for corticotropin-releasing factor receptor-1 (CRF(1)). The research on aryltriazoles showcases the significance of exploring different heterocyclic scaffolds and the impact of stereochemistry on biological activity. []
    • Relevance: While not direct structural analogs of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the exploration of aryltriazoles as CRF(1) antagonists underscores the value of structural diversity in medicinal chemistry. This research highlights how subtle modifications, including variations in ring systems and stereochemistry, can profoundly impact a compound's pharmacological profile. []

    (S)-1-Methyl-3-[N-(4-fluorophenylpentyl)-N-propyl]amino-5-(2-methoxy-4-dichlorophenyl)-1H-[1,2,4]triazole [(S)-7r]

    • Compound Description: This aryltriazole analog displays potent binding affinity for CRF(1) receptors. The high potency of (S)-7r and the observed stereoselectivity highlight the importance of structural optimization for enhancing binding affinity and selectivity towards biological targets. []
    • Relevance: While not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the development of (S)-7r showcases how medicinal chemists tailor a compound's structure to improve its interactions with the desired biological target. []

    5-[2-ethoxy-5-(4-methyl-1-piperazinyl sulphonyl)-phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7N-pyrazolo[4,3-d]pyrimidine-7-one

    • Compound Description: This compound exhibits promising potential for treating erectile dysfunction. This highlights the application of pyrazolo[4,3-d]pyrimidine derivatives in addressing medical conditions. []
    • Relevance: While this pyrazolo[4,3-d]pyrimidine derivative is not a direct structural analog of the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both compounds belong to the broader class of pyrazolopyrimidine derivatives, underscoring the versatility of this heterocyclic system in medicinal chemistry. []

    5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

    • Compound Description: This pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivative shows good affinity for the human A3 adenosine receptor (hA3Ki = 15 nM) and selectivity over other adenosine receptor subtypes. []
    • Relevance: This pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivative and the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both belong to fused heterocyclic systems containing a pyrazole ring. These structural similarities suggest potential shared pharmacophoric features. []

    (R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

    • Compound Description: This compound exhibits potent antagonistic activity against the human A3 adenosine receptor (hA3Ki = 1.46 nM) with high selectivity over other adenosine receptor subtypes. The compound's promising pharmacological profile highlights its potential as a lead for developing new therapies targeting A3 adenosine receptors. []
    • Relevance: This imidazopurine derivative and the target compound, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, share a common structural element: a pyrazole ring. Although linked to different heterocyclic systems, the presence of this common motif suggests potential for overlapping or complementary pharmacological activities. []

Properties

Product Name

5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H20F3N5

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H20F3N5/c1-13-12-15(26-10-8-25(2)9-11-26)27-18(23-13)16(14-6-4-3-5-7-14)17(24-27)19(20,21)22/h3-7,12H,8-11H2,1-2H3

InChI Key

HMKZQJLTEVTAOS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.